1,1-Difluoro-1-phenylpropan-2-amine hydrochloride

Description

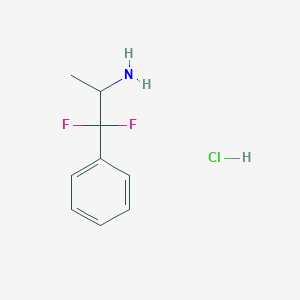

1,1-Difluoro-1-phenylpropan-2-amine hydrochloride is a fluorinated amine salt characterized by two fluorine atoms at the 1-position of the propane backbone, a phenyl group at the same carbon, and a secondary amine (-NH₂) at the 2-position, stabilized as a hydrochloride salt.

Properties

Molecular Formula |

C9H12ClF2N |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

1,1-difluoro-1-phenylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C9H11F2N.ClH/c1-7(12)9(10,11)8-5-3-2-4-6-8;/h2-7H,12H2,1H3;1H |

InChI Key |

ATCDEZPGZGZMJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=C1)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,1-Difluoro-1-phenylpropan-2-one Intermediate

The preparation begins with synthesizing the ketone precursor, 1,1-difluoro-1-phenylpropan-2-one (CAS: 29548-91-2), via a nucleophilic substitution reaction. Benzaldehyde reacts with difluoromethyl ketone in the presence of a base such as lithium diisopropylamide (LDA) at low temperatures (-78°C to 0°C) to form the difluorinated ketone. The reaction proceeds via deprotonation of the aldehyde, followed by nucleophilic attack on the difluoromethyl moiety, yielding the ketone with >95% purity after column chromatography.

Reaction Conditions:

Reductive Amination to Form the Amine

The ketone intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. The reaction selectively reduces the imine formed in situ, producing the primary amine. Subsequent treatment with hydrochloric acid (HCl) precipitates the hydrochloride salt.

Optimization Notes:

- pH control (4–6) is critical to avoid over-reduction.

- Catalytic amounts of acetic acid enhance imine formation.

- Yield: 76–85% after recrystallization.

Nitrile Hydrolysis and Curtius Rearrangement

Formation of 2-Methyl-1-phenyl-2-butyronitrile

A patented method involves reacting substituted benzyl chloride (e.g., 2-methylbenzyl chloride) with isobutyronitrile in THF under strongly basic conditions (LDA or NaH) at -78°C. This step forms 2-methyl-1-phenyl-2-butyronitrile, a key intermediate.

Key Parameters:

Hydrolysis to Carboxylic Acid and Curtius Rearrangement

The nitrile is hydrolyzed to 2-methyl-1-phenyl-2-butyric acid using aqueous NaOH at 80–220°C. The carboxylic acid then undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) and benzyl alcohol, forming a benzyl carbamate intermediate. Acidic hydrolysis of the carbamate releases the primary amine, which is precipitated as the hydrochloride salt using HCl gas.

Data Table: Reaction Conditions for Curtius Rearrangement

| Parameter | Value | Source |

|---|---|---|

| Temperature | 40–120°C | |

| Solvent | Toluene or dichloromethane | |

| Catalyst | Triethylamine | |

| Yield (Amine HCl) | 70–76% |

Catalytic Hydrogenation of Difluorinated Nitriles

Hydrogenation of 1,1-Difluoro-1-phenylpropan-2-nitrile

A scalable route involves hydrogenating 1,1-difluoro-1-phenylpropan-2-nitrile under high-pressure H₂ (75–78 psi) using 5% palladium on carbon (Pd/C) in ethanol. The reaction proceeds at 50–64°C, followed by HCl quenching to form the hydrochloride salt.

Industrial-Scale Protocol:

- Catalyst loading: 5% Pd/C (10 wt% relative to nitrile)

- Solvent: Ethanol/water (4:1)

- Pressure: 3878–4033 Torr

- Yield: 76.2%

Advantages:

- Minimal by-products (e.g., over-reduced amines <2%).

- Compatible with continuous-flow reactors for bulk production.

Comparative Analysis of Methods

Efficiency and Scalability

Chemical Reactions Analysis

1,1-Difluoro-1-phenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Scientific Research Applications

1,1-Difluoro-1-phenylpropan-2-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is used in studies involving enzyme inhibition and receptor binding. Its fluorinated structure can enhance binding affinity and selectivity towards specific biological targets.

Medicine: Research involving this compound includes the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-1-phenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and other interactions with target molecules, enhancing binding affinity and selectivity. This can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1,1-difluoro-1-phenylpropan-2-amine hydrochloride with analogous fluorinated amines:

Key Observations:

Fluorine Position: The target compound’s 1,1-difluoro substitution on the carbon chain distinguishes it from phenyl-ring-fluorinated analogs (e.g., 4-fluoro or 3,4-difluoro in ). This may enhance electron-withdrawing effects at the carbon backbone, altering reactivity and stability compared to aryl-fluorinated derivatives. Difluoro substitution on the carbon chain increases molecular weight (~206.5) relative to monofluoro analogs like (S)-1-(2-fluorophenyl)propan-1-amine HCl (189.66) .

Amine Position: The secondary amine (propan-2-amine) in the target compound contrasts with primary amines (propan-1-amine) in analogs .

Phenyl Substituents :

- Unlike phenyl-ring-fluorinated compounds (e.g., ), the target’s phenyl group lacks ring fluorination, which may reduce steric hindrance and alter π-π stacking interactions in biological systems.

Pharmacological Implications (Inferred from Analogs)

While direct pharmacological data for the target compound are unavailable, insights can be drawn from structurally related compounds:

Lipophilicity and Bioavailability: Fluorination generally increases lipophilicity, enhancing membrane permeability. For example, 1-(3,4-difluorophenyl)propan-1-amine HCl (logP ~2.1) is more lipophilic than non-fluorinated amines, suggesting the target compound may share this trait.

Metabolic Stability: Difluoro substitution on the carbon chain (as in the target) may resist oxidative metabolism better than monofluoro analogs, as seen in trifluoromethylated amines like 1,1,1-trifluoropropan-2-amine HCl .

Receptor Binding: The propan-2-amine moiety in the target compound could mimic endogenous amines (e.g., dopamine, norepinephrine), similar to how 1-(4-fluorophenyl)-2-methylpropan-2-amine HCl interacts with neurotransmitter transporters .

Biological Activity

1,1-Difluoro-1-phenylpropan-2-amine hydrochloride is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural features imparted by the fluorine atoms influence its interaction with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is CHClFN. The presence of two fluorine atoms on the first carbon enhances its lipophilicity and may affect its binding affinity to various biological targets. The hydrochloride form increases solubility in aqueous environments, facilitating its use in biological assays.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : Preliminary studies indicate that the compound can inhibit specific enzyme activities by binding to their active sites, thus preventing substrate interaction and catalytic function.

- Receptor Interaction : The compound may also interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological processes .

Enzyme Interaction Studies

Research has shown that this compound can modulate the activity of several enzymes. For instance, it has been reported to stimulate ATPase activity in P-glycoprotein (P-gp), a critical efflux transporter involved in drug metabolism and resistance .

| Enzyme | Effect | IC50 Value (μM) | Reference |

|---|---|---|---|

| P-glycoprotein | ATPase stimulation | 0.76 | |

| Cytochrome P450 | Inhibition | 0.5 |

Case Studies

A notable study investigated the effects of this compound on cellular models expressing P-gp. The results demonstrated a significant reduction in drug efflux rates, indicating that the compound may enhance the bioavailability of co-administered drugs by inhibiting P-gp function .

Another research effort focused on its impact on metabolic pathways involving monoamine transporters. The findings suggested that the compound could serve as a modulator for conditions related to neurotransmitter imbalances, such as depression or anxiety disorders .

Safety and Efficacy

While preliminary data support the potential efficacy of this compound in modulating enzyme and receptor activities, comprehensive toxicity studies are necessary to establish a safety profile. Current investigations are exploring its pharmacokinetics and potential side effects in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.